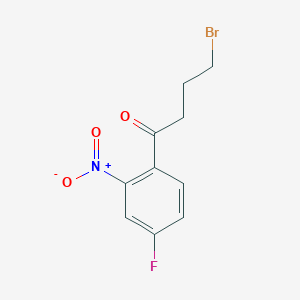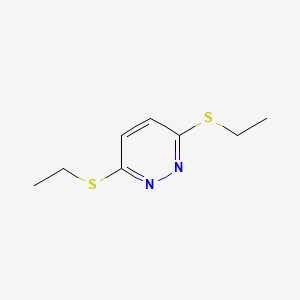
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide is an organic compound with the molecular formula C26H52ClNO3 It is characterized by the presence of a chloroacetamide group and two hydroxydodecyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxydodecylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds, such as ketones or aldehydes.
Reduction Reactions: The carbonyl groups formed from oxidation can be further reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Alcohols formed from the reduction of carbonyl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxydodecyl chains may enhance the compound’s ability to interact with lipid membranes, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)dodecylamine: Similar in structure but lacks the chloroacetamide group.
2-Chloro-N,N-bis(2-chloroethyl)acetamide: Contains chloroethyl groups instead of hydroxydodecyl chains.
Acetamide, 2-chloro-N,N-bis(phenylmethyl): Contains phenylmethyl groups instead of hydroxydodecyl chains.
Uniqueness
2-Chloro-N,N-bis(2-hydroxydodecyl)acetamide is unique due to the presence of both the chloroacetamide group and the hydroxydodecyl chains. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
62881-07-6 |
|---|---|
Fórmula molecular |
C26H52ClNO3 |
Peso molecular |
462.1 g/mol |
Nombre IUPAC |
2-chloro-N,N-bis(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C26H52ClNO3/c1-3-5-7-9-11-13-15-17-19-24(29)22-28(26(31)21-27)23-25(30)20-18-16-14-12-10-8-6-4-2/h24-25,29-30H,3-23H2,1-2H3 |
Clave InChI |
YMEJFFNSYLSUJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CN(CC(CCCCCCCCCC)O)C(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)

![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)

![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)





